(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Process Chemistry Scale-up Cost of Goods

Source (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol with confidence. This specific intermediate, featuring a unique primary amino group at the 6-position and a hydroxymethyl group at the 2-position, is critical for patented sulfamide derivative synthesis for epilepsy research. It is the ideal gateway for highly enantioselective construction of chiral 2-hydroxymethyl-1,4-benzodioxane libraries. Avoid the risk of assay failure: this precise bifunctional architecture is essential for maintaining target selectivity in kinase inhibitor (e.g., ROR1) and GPCR agonist (FFA1) programs. Standard purity is 98%.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 686758-01-0
Cat. No. B1322042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
CAS686758-01-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=C(C=C2)N)CO
InChIInChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2
InChIKeyYRUJRJMYUXXUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 686758-01-0) for Specialty Chemical and API Intermediate Sourcing


(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 686758-01-0) is a heterocyclic organic compound featuring a 2,3-dihydro-1,4-benzodioxane core substituted with a primary amino group at the 6-position and a hydroxymethyl group at the 2-position, with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It belongs to the class of 2,3-dihydrobenzo[b][1,4]dioxin (1,4-benzodioxane) derivatives, a privileged scaffold in medicinal chemistry known for producing bioactive molecules across multiple therapeutic areas [1]. The compound is primarily utilized as a research intermediate and a versatile building block for the synthesis of more complex pharmacologically active derivatives, as exemplified by its utility in patent-protected synthetic routes for the preparation of (2,3-dihydro-benzo[b][1,4]dioxin-2-yl)methanol derivatives [2].

Why Direct Substitution of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 686758-01-0) Is Not Advisable Without Comparative Data


The utility of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol cannot be assumed to be equivalent to other 1,4-benzodioxane derivatives or even its close positional isomers. The presence and precise location of both a primary amino group and a primary alcohol on the 1,4-benzodioxane ring create a unique bifunctional architecture that is critical for downstream synthetic transformations, including selective protection, conjugation, and the construction of complex chiral molecules [1]. Furthermore, the biological activity of this chemical class is highly sensitive to substitution patterns. Research shows that even minor structural modifications on the 2,3-dihydrobenzo[b][1,4]dioxin core can lead to profound differences in target engagement, selectivity, and potency, as demonstrated by the optimization of LDR102 into a series of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives, which dramatically altered kinase selectivity profiles [2]. Therefore, substituting (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol with a structurally similar analog lacking both functional groups or with a different substitution pattern introduces significant and unquantified risk to both synthetic routes and biological assays.

Quantitative Differentiation of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: A Comparative Evidence Guide for Procurement


Synthetic Process Efficiency: Differentiated by a More Scalable and Cost-Effective Manufacturing Route

The compound (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (or a closely related derivative) is a key intermediate in a novel, patented process for preparing (2,3-dihydro-benzo[b][1,4]dioxin-2-yl)methanol derivatives, which are precursors to sulfamide drugs for epilepsy [1]. The patented process is explicitly designed to overcome the limitations of prior art methods, which were described as requiring 'lengthy protection-deprotection sequence[s], and/or high cost starting material(s) and/or high cost reagent(s) and/or oxidation conditions,' making them 'unsuitable for large scale/commercial manufacture' [1]. The new process eliminates these issues, offering a more direct, scalable, and cost-effective route. In contrast, the synthesis of the non-amino analog, (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 3663-82-9), lacks such a tailored, economically viable scale-up route described in the primary literature and is typically accessed via less efficient general methods.

Process Chemistry Scale-up Cost of Goods Sulfamide Derivatives Epilepsy

Enantioselective Synthesis: A Differentiated Platform for Chiral 2-Hydroxymethyl-1,4-Benzodioxanes

The target compound represents a member of the (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol class, for which a highly enantioselective synthetic method has been specifically developed and optimized. This method employs a Pd-catalyzed asymmetric intramolecular aryl C-O coupling using an SDP(O) ligand [1]. A direct head-to-head comparison showed that the SDP(O) ligand performed 'much better' than its SDP counterpart, providing an efficient route to enantiopure 2-hydroxymethyl-1,4-benzodioxanes [1]. This platform is differentiated from alternative methods for synthesizing related compounds, such as transition-metal-free diastereospecific routes to 2-arylidene derivatives, which offer different substitution patterns and are not enantioselective for the core chiral alcohol [2].

Asymmetric Catalysis Enantioselective Synthesis Chiral Pool Palladium Catalysis

Biological Target Selectivity: The 1,4-Benzodioxane Scaffold Enables Differentiated Kinase Inhibition Profiles

The 2,3-dihydrobenzo[b][1,4]dioxin core, of which the target compound is a derivative, has been shown to be a key scaffold for achieving high target selectivity in medicinal chemistry. In one case, structure-directing optimization of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives led to a compound (9i) with potent ROR1 inhibitory activity and excellent kinase selectivity [1]. This is a direct improvement over the lead compound LDR102, an indole derivative, which had 'moderate ROR1 inhibitory activity and 'off-target' effects on other kinases, such as c-Kit and AblT315I' [1]. In a separate and distinct study, a different set of derivatives, N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamides, demonstrated potent and highly selective inhibition of human MAO-B, with compound 1l achieving an IC50 of 0.0083 μM and a selectivity index >4819 over MAO-A . This demonstrates the scaffold's ability to be tuned for high selectivity against different biological targets, a property not inherent to the base scaffold but achieved through specific substitution.

Medicinal Chemistry Kinase Inhibitors Selectivity ROR1 MAO-B

Target Engagement Profile: A Differentiated Agonist Scaffold for the FFA1 (GPR40) Receptor

The 2,3-dihydrobenzo[b][1,4]dioxine core has been validated as a novel scaffold for developing FFA1 (GPR40) agonists, a target for type 2 diabetes. A comprehensive structure-activity relationship (SAR) study led to the identification of a lead compound (26k) containing a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl moiety, which displayed potent FFA1 agonistic activity and good pharmacokinetic profiles [1]. In vivo, this compound significantly improved glucose tolerance in ICR mice [1]. This is a key differentiator from the most clinically advanced FFA1 agonist, TAK-875 (fasiglifam), which was terminated in Phase III trials due to liver safety issues [1]. The study specifically notes the need to identify 'structurally distinct' FFA1 agonists to avoid the hepatotoxicity associated with TAK-875, positioning the 1,4-benzodioxane scaffold as a potential safer alternative [1].

Type 2 Diabetes GPCR Agonists FFA1 (GPR40) Metabolic Stability

Primary Research and Industrial Applications for (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 686758-01-0)


Synthesis of Sulfamide-Based CNS Therapeutics

This compound, or a close derivative, is the key alcohol intermediate in a patented, scalable synthetic route for preparing sulfamide derivatives that are under investigation for the treatment of epilepsy and related disorders [1]. Procuring this specific intermediate enables access to a cost-effective and efficient manufacturing process, avoiding the lengthy protection-deprotection sequences and high-cost reagents of prior art methods [1].

Construction of Enantiopure 1,4-Benzodioxane Libraries for Drug Discovery

The compound serves as a gateway to a well-characterized platform for the highly enantioselective synthesis of chiral 2-hydroxymethyl-1,4-benzodioxanes [1]. It is the ideal starting material for medicinal chemists aiming to build libraries of single-enantiomer molecules based on this privileged scaffold for screening against a variety of biological targets, leveraging a catalytic method that has been optimized for high efficiency and selectivity [1].

Medicinal Chemistry Campaigns Targeting Kinases and GPCRs

As a functionalized building block of the 1,4-benzodioxane scaffold, this compound is a strategic procurement choice for structure-activity relationship (SAR) studies aimed at developing selective kinase inhibitors (e.g., ROR1) [1] or safer GPCR agonists (e.g., FFA1) [2]. The scaffold's ability to be tuned for high target selectivity and its potential to offer a differentiated safety profile compared to failed drug candidates from other chemical series makes it a valuable asset in hit-to-lead and lead optimization programs [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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